

Technical Guide: Deuterium Labeling in N-Despropyl Macitentan-d4

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Compound of Interest		
Compound Name:	N-Despropyl Macitentan-d4	
Cat. No.:	B15138543	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the deuterium labeling position in **N-Despropyl Macitentan-d4**, an isotopically labeled active metabolite of Macitentan. This document is intended for professionals in pharmaceutical research and development who utilize stable isotope-labeled compounds as internal standards in quantitative bioanalysis or in metabolic studies.

Introduction to N-Despropyl Macitentan

N-Despropyl Macitentan, also known as Aprocitentan, is the primary active metabolite of Macitentan, a dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension (PAH)[1][2]. The metabolic pathway involves an oxidative depropylation of the parent drug, Macitentan[3]. Due to its pharmacological activity, monitoring the concentration of N-Despropyl Macitentan is crucial for understanding the overall pharmacokinetic and pharmacodynamic profile of Macitentan.

The use of a stable isotope-labeled version, such as **N-Despropyl Macitentan-d4**, is essential for accurate quantification in biological matrices using techniques like liquid chromatographymass spectrometry (LC-MS)[4]. The deuterium labels provide a distinct mass shift without significantly altering the chemical properties of the molecule, making it an ideal internal standard[4][5].



Position of Deuterium Labeling

The deuterium atoms in **N-Despropyl Macitentan-d4** are specifically located on the ethoxy bridge of the molecule.

The definitive location is confirmed by the International Union of Pure and Applied Chemistry (IUPAC) name for the compound: 5-(4-bromophenyl)-4-[2-(5-bromopyrimidin-2-yl)oxy-1,1,2,2-tetradeuterioethoxy]-6-(sulfamoylamino)pyrimidine[1]. This nomenclature precisely indicates that all four hydrogen atoms on the two methylene groups (-O-CH2-CH2-O-) of the ethoxy linker have been substituted with deuterium atoms.

The isotopic labeling is also described by the InChI (International Chemical Identifier) string: InChI=1S/C16H14Br2N6O4S/c17-11-3-1-10(2-4-11)13-14(24-29(19,25)26)22-9-23-15(13)27-5-6-28-16-20-7-12(18)8-21-16/h1-4,7-9H,5-6H2,(H2,19,25,26)(H,22,23,24)/i5D2,6D2[1]. The final layer, /i5D2,6D2, specifies that the carbon atoms at positions 5 and 6 of the linear chain (referring to the ethoxy carbons) are each bonded to two deuterium atoms.

The following diagram illustrates the chemical structure of **N-Despropyl Macitentan-d4**, with the four deuterium atoms explicitly shown.

Caption: Structure of N-Despropyl Macitentan-d4 with deuterium labels on the ethoxy bridge.

Quantitative Data

The following table summarizes the key chemical properties of N-Despropyl Macitentan-d4.



Property	Value	Source
IUPAC Name	5-(4-bromophenyl)-4-[2-(5-bromopyrimidin-2-yl)oxy-1,1,2,2-tetradeuterioethoxy]-6-(sulfamoylamino)pyrimidine	[1]
Molecular Formula	C16H10D4Br2N6O4S	[1]
Molecular Weight	550.22 g/mol	[1]
Unlabeled CAS	1103522-45-7	[1]
Purity	≥98% (by HPLC)	[1]
Synonyms	Macitentan ACT-132577 D4, Aprocitentan D4	[1]

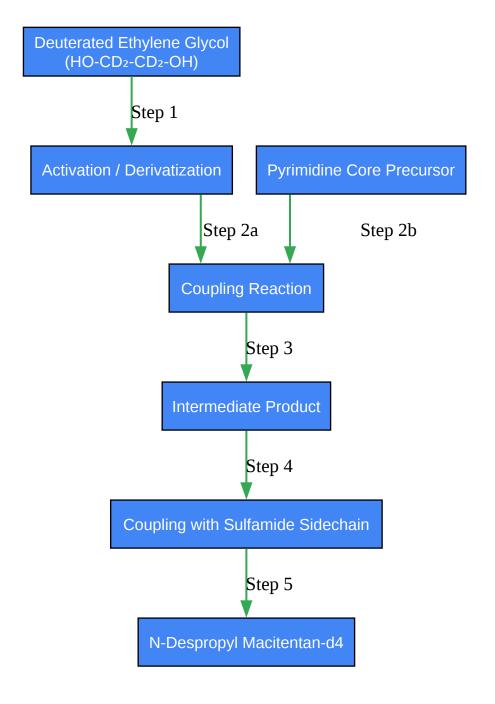
Experimental Protocols

Detailed, publicly available experimental protocols for the specific synthesis of **N-Despropyl Macitentan-d4** are scarce. However, the synthesis can be logically inferred from the known synthesis of Macitentan and general deuteration strategies.

The synthesis would likely involve a key deuterated intermediate, 1,1,2,2-tetradeuterioethane-1,2-diol or a derivative thereof. This labeled building block would then be incorporated during the synthesis of the core Macitentan structure.

A plausible logical workflow is outlined below.





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Caption: Inferred logical workflow for the synthesis of N-Despropyl Macitentan-d4.

Key Steps:

 Preparation of Deuterated Intermediate: The synthesis would begin with a commercially available, fully deuterated ethylene glycol (d4-ethylene glycol). This precursor would likely be activated or converted into a more reactive derivative, such as a di-tosylate or di-halide, to facilitate subsequent coupling reactions.



- Coupling to Pyrimidine Core: The deuterated ethoxy precursor is coupled to the appropriate pyrimidine intermediates. Based on known Macitentan synthesis, this involves sequential nucleophilic aromatic substitution reactions[6][7].
- Final Assembly: The final synthetic steps would involve attaching the sulfamide moiety to complete the structure of N-Despropyl Macitentan-d4.

The confirmation of the deuterium labeling position and isotopic purity is typically achieved through a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The absence of signals in the region corresponding to the ethoxy protons (typically around 4.5 ppm) would confirm the complete substitution of hydrogen with deuterium.
 - ²H NMR (Deuterium NMR): A signal in the deuterium spectrum would confirm the presence of deuterium atoms on the ethoxy bridge.
 - ¹³C NMR: The carbon signals for the ethoxy bridge carbons would appear as multiplets due to coupling with the attached deuterium atoms (a triplet for a -CD₂- group), providing definitive proof of the label location.
- Mass Spectrometry (MS):
 - High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the labeled compound, which should be approximately 4 Daltons higher than its unlabeled counterpart (550.22 vs. 546.19 g/mol)[1][2]. This mass shift confirms the incorporation of four deuterium atoms. Fragmentation patterns in MS/MS analysis can further pinpoint the location of the label within the molecule.

This document is intended for informational purposes for a technical audience. It synthesizes publicly available data from chemical suppliers and research literature. Specific synthesis and analytical protocols may be proprietary.



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